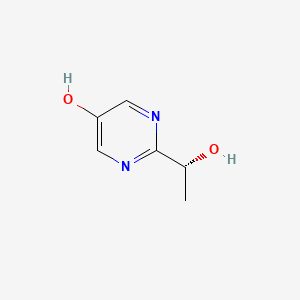

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-2-(1-hydroxyethyl)pyrimidin-5-ol” is a chemical compound with the molecular formula C6H8N2O2 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

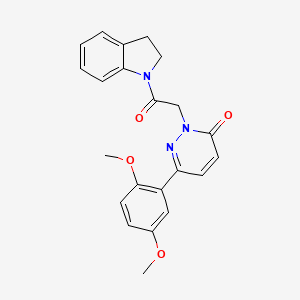

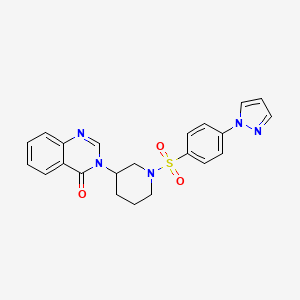

The synthesis of pyrimidine derivatives like “®-2-(1-hydroxyethyl)pyrimidin-5-ol” has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of such compounds often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular weight of “®-2-(1-hydroxyethyl)pyrimidin-5-ol” is 140.14 . The compound has a linear structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives like “®-2-(1-hydroxyethyl)pyrimidin-5-ol” have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

“®-2-(1-hydroxyethyl)pyrimidin-5-ol” has a molecular weight of 140.14 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Importance in Synthetic Chemistry

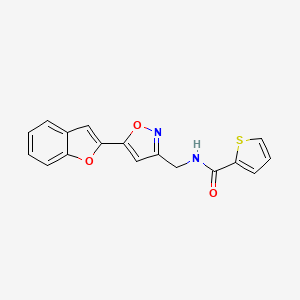

The compound “(R)-2-(1-hydroxyethyl)pyrimidin-5-ol” falls within a broader category of pyrimidine derivatives, which are of significant interest in synthetic and medicinal chemistry. Pyrimidines, including this compound, serve as key precursors or scaffolds in the synthesis of various medicinal and pharmaceutical products. For instance, the review by Parmar et al. (2023) highlights the use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, showcasing the wide applicability of pyrimidines in generating compounds with potential bioactivity and pharmaceutical relevance. The synthesis pathways explored include employing diversified catalysts to develop structurally complex pyrimidine derivatives, indicating the compound's role in facilitating novel synthetic routes for therapeutic molecules (Parmar, Vala, & Patel, 2023).

Contribution to Drug Discovery

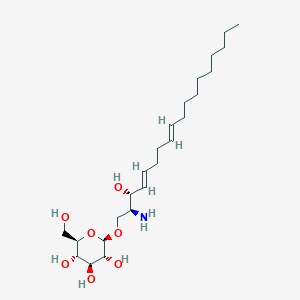

The versatility of pyrimidine scaffolds, including derivatives similar to “(R)-2-(1-hydroxyethyl)pyrimidin-5-ol,” is further exemplified in their contribution to drug discovery, particularly in the development of anti-cancer agents. Kaur et al. (2014) discuss the anticancer potential of pyrimidine-based compounds, underlining the diversity of mechanisms through which these derivatives exert their effects. This underscores the compound's potential role in interacting with various biological targets, thereby offering a framework for designing novel anticancer drugs with enhanced efficacy and specificity (Kaur et al., 2014).

Role in Nucleic Acid Research

Additionally, the review by Person et al. (1989) on the tautomeric equilibria of nucleic acid bases, including pyrimidine derivatives, provides insight into the fundamental understanding of DNA and RNA structures. This research highlights the importance of pyrimidine and its derivatives in studying the stability and dynamics of nucleic acids, which is crucial for understanding genetic processes and designing nucleotide-based therapeutics (Person et al., 1989).

Insights into Neurological Disorders

The study of pyrimidine derivatives extends into the realm of neurological disorders as well. Das et al. (2021) review the medicinal perspectives of pyrimidine derivatives as potential anti-Alzheimer's agents, highlighting the compound's role in modulating neurological pathways and offering therapeutic benefits. This suggests the potential of “(R)-2-(1-hydroxyethyl)pyrimidin-5-ol” and related compounds in contributing to the development of treatments for neurodegenerative diseases (Das et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(1R)-1-hydroxyethyl]pyrimidin-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-4,9-10H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYOXGALQDHZEW-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=N1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B2568352.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2568367.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2568369.png)

![3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2568370.png)